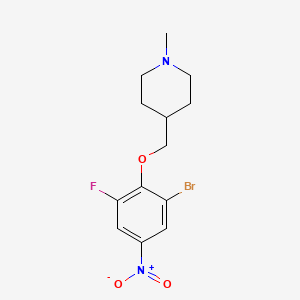
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenoxymethyl moiety, which is further connected to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine typically involves multi-step organic reactions. The starting materials often include 2-bromo-6-fluoro-4-nitrophenol and 1-methylpiperidine. The phenol group is first protected, followed by a nucleophilic substitution reaction to introduce the piperidine moiety. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Amino-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine.
Reduction: Formation of 4-(2-Bromo-6-fluoro-4-amino-phenoxymethyl)-1-methyl-piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and halogen atoms can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine
Uniqueness
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and nitro groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H16BrFN2O3 |
|---|---|
Poids moléculaire |
347.18 g/mol |
Nom IUPAC |
4-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine |
InChI |
InChI=1S/C13H16BrFN2O3/c1-16-4-2-9(3-5-16)8-20-13-11(14)6-10(17(18)19)7-12(13)15/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
OVBBHXSOMZMGIG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


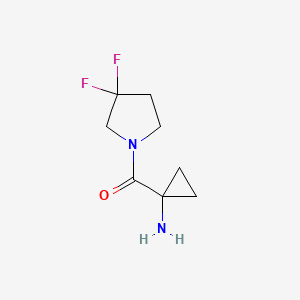

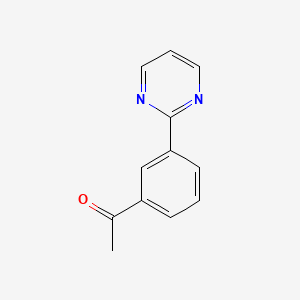

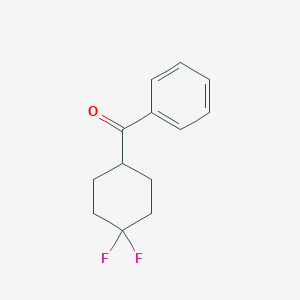
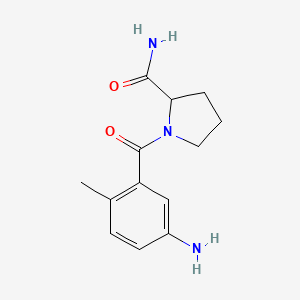
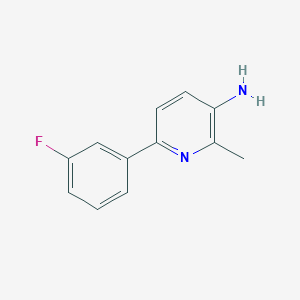

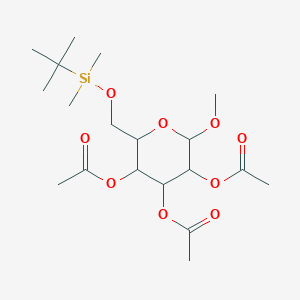
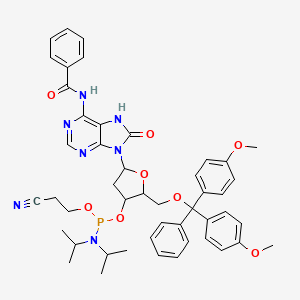
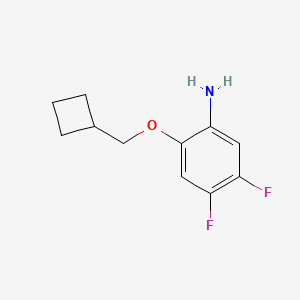
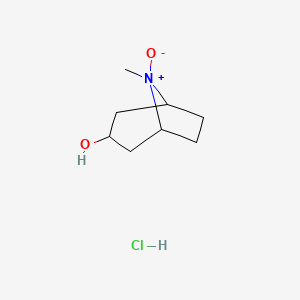

![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
